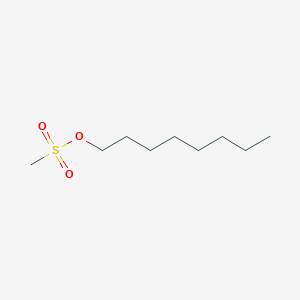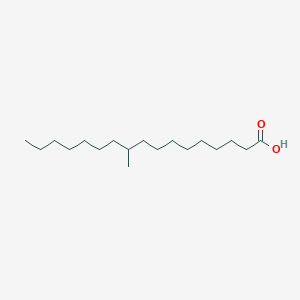![molecular formula C11H10ClN B3044346 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- CAS No. 100005-12-7](/img/structure/B3044346.png)
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-: is a complex organic compound with a unique structure that includes a cyclobutane ring fused to an indole system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- typically involves the thermolysis of 3-substituted 2a,7b-dihydro-3H-cyclobut[b]indoles. The reaction conditions often include heating in the presence of a silver ion, which facilitates the rearrangement and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-1-benzazepines: These compounds share a similar core structure but differ in the arrangement of atoms and functional groups.
N-substituted 1-naphthylamines: These compounds have a similar indole system but differ in the substitution pattern.
1-substituted indoles: These compounds have a similar indole core but differ in the substituents attached to the indole ring.
Uniqueness: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- is unique due to its specific substitution pattern and the presence of a cyclobutane ring fused to the indole system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
100005-12-7 |
|---|---|
Formule moléculaire |
C11H10ClN |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2a,7b-dihydrocyclobuta[b]indole |
InChI |
InChI=1S/C11H10ClN/c1-13-10-6-5-7(10)8-3-2-4-9(12)11(8)13/h2-7,10H,1H3 |
Clé InChI |
XRCKBDDDEHMQRB-UHFFFAOYSA-N |
SMILES |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
SMILES canonique |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















